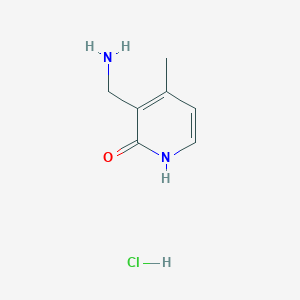

N-(2-cyanoethyl)-N-methylcarbamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a colorless viscous liquid, which is soluble in most organic solvents . It is a widely used phosphitylating reagent for the preparation of various phosphorylated biomolecules, such as nucleoside carbohydrate conjugates, phospholipids, and glycopeptides .

Synthesis Analysis

The common method of synthesis involves treating a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . It can be synthesized using a two-step, one-pot procedure and purified by vacuum distillation .Molecular Structure Analysis

The molecular formula of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is C9H18ClN2OP . The InChI key is QWTBDIBOOIAZEF-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is highly reactive and can easily undergo hydrolysis or alcoholysis reactions when in contact with water or alcohol-type compounds .Physical And Chemical Properties Analysis

The compound has a boiling point of 103-105°C at 0.08mm, a density of 1.061 g/mL at 25 °C, and a refractive index of n 20/D 1.479 . It is sensitive to moisture and should be stored at -20°C .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Nucleoside phosphoramidites, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, are used to synthesize oligonucleotides, relatively short fragments of nucleic acid, and their analogs . They were first introduced in 1981 by Beaucage and Caruthers and continue to be used in research and development.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-cyanoethyl)-N-methylcarbamoyl chloride involves the reaction of N-methylcarbamoyl chloride with acrylonitrile in the presence of a catalyst to form the desired product.", "Starting Materials": [ "N-methylcarbamoyl chloride", "Acrylonitrile", "Catalyst (e.g. triethylamine)" ], "Reaction": [ "Add N-methylcarbamoyl chloride to a reaction flask", "Add acrylonitrile to the reaction flask", "Add a catalyst (e.g. triethylamine) to the reaction flask", "Heat the reaction mixture to a suitable temperature (e.g. 60-80°C) and stir for a suitable time (e.g. 4-6 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (e.g. diethyl ether) to obtain the desired product, N-(2-cyanoethyl)-N-methylcarbamoyl chloride" ] } | |

Número CAS |

25714-90-3 |

Fórmula molecular |

C5H7ClN2O |

Peso molecular |

146.57 g/mol |

Nombre IUPAC |

N-(2-cyanoethyl)-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C5H7ClN2O/c1-8(5(6)9)4-2-3-7/h2,4H2,1H3 |

Clave InChI |

QTWAPOBZRHVFAY-UHFFFAOYSA-N |

SMILES canónico |

CN(CCC#N)C(=O)Cl |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.